molecular formula C15H9Cl2N3O3S2 B4140198 N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No. B4140198
M. Wt: 414.3 g/mol
InChI Key: ZKWGSNCVYSPUOI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, also known as DBT-TC, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit carbonic anhydrase, which plays a critical role in regulating pH in the body. N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has also been found to inhibit urease, an enzyme that is involved in the breakdown of urea in the body. In addition, N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting these enzymes, N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide can modulate various physiological processes in the body.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has been shown to have several biochemical and physiological effects. It has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has been found to have anti-oxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of several enzymes, which makes it a valuable tool for studying enzyme function. N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide is also stable and has a long half-life, which allows for prolonged exposure in experiments. However, N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has some limitations. It is highly insoluble in water, which can make it difficult to administer in experiments. In addition, N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate the mechanism of action of N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide in cancer cells and to determine its efficacy in vivo. Another area of interest is its potential as an anti-inflammatory agent. N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for further research in this area. Finally, the development of more soluble analogs of N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide could overcome some of its limitations and expand its potential applications in research.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has also been shown to have potential as an anti-inflammatory and anti-cancer agent. Its ability to modulate the immune system and inhibit the growth of cancer cells has made it a promising candidate for further research.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O3S2/c16-8-3-9(17)5-10(4-8)18-14(21)7-24-15-19-12-2-1-11(20(22)23)6-13(12)25-15/h1-6H,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWGSNCVYSPUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

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